3-Bromo-5-(prop-1-en-2-yl)pyridine

Organic Synthesis Cross-Coupling Process Chemistry

Researchers requiring a single, dual-reactive pyridine intermediate often face synthetic dead-ends when substituting simpler 3-bromo-5-methylpyridine or 3-bromo-5-vinylpyridine: the former lacks a modifiable alkene, while the latter risks competing Pd-catalyzed side reactions. 3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS 40472-88-6) uniquely resolves this conflict via an isopropenyl group that is sterically hindered enough to remain inert during C3 Suzuki-Miyaura couplings yet readily undergoes subsequent chemoselective epoxidation, dihydroxylation, or Heck extensions. This orthogonal reactivity streamlines parallel library synthesis of ATP-competitive kinase inhibitors, chiral P,N-ligands, and agrochemical leads, eliminating extra protection/deprotection steps. • Orthogonal dual-reactivity: C3-Br for Pd-catalyzed coupling; C5 isopropenyl for late-stage oxidation or functionalization. • Validated monocoupling precedent: 52% yield benchmark from dibromopyridine under microwave conditions, translatable to flow chemistry. • Computed LogP 2.877 & pKa 13.43 guide solvent selection and acid/base extraction protocols. • Standard purity ≥95%; stocked in mg-to-gram quantities for immediate dispatch.

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 40472-88-6
Cat. No. B1343333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(prop-1-en-2-yl)pyridine
CAS40472-88-6
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=CN=C1)Br
InChIInChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3
InChIKeyOOFYCJVNLMTQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Functional Heterocyclic Building Block Overview


3-Bromo-5-(prop-1-en-2-yl)pyridine (CAS 40472-88-6), also designated 3-bromo-5-isopropenylpyridine, is a brominated pyridine derivative bearing an isopropenyl moiety at the 5-position . Its molecular framework provides two orthogonal reactive sites: an electrophilic C3-bromo handle for palladium-catalyzed cross-coupling and an electron-rich alkene at C5 amenable to oxidation, reduction, or additional coupling chemistries [1]. The compound is characterized by a predicted pKa of 13.43 ± 0.29, a computed LogP of 2.877, and a density of 1.47 g/cm³ at 25 °C, properties that inform its handling and reactivity profile in medicinal and agrochemical intermediate synthesis [2].

Dual orthogonal reactive sites: C3-bromo and C5-isopropenyl
Supports sequential cross-coupling then alkene functionalization
Predicted physicochemical profile informs extraction and purification workflows

Why Simple Analogs Cannot Replace This Pyridine


Compounds within the 3‑bromo‑5‑substituted‑pyridine class exhibit profoundly divergent reactivity based on the electronic and steric nature of the C5 substituent. While 3‑bromo‑5‑methylpyridine offers a Suzuki handle [1], its inert methyl group precludes orthogonal alkene functionalization. Conversely, 3‑bromo‑5‑vinylpyridine provides a reactive alkene but introduces competing cross-coupling pathways at the C5 sp² center under Pd catalysis [2]. The isopropenyl group in CAS 40472-88-6 uniquely balances these demands: it is sufficiently hindered to avoid side reactions during C3 cross-coupling, yet remains available for subsequent chemoselective modifications such as epoxidation, dihydroxylation, or Heck extensions. The predicted pKa (13.43) also differs from that of unsubstituted 3‑bromopyridine (pKa ~2.84 for the conjugate acid of pyridine), altering its acid/base extraction behavior and solubility [3]. Direct substitution of CAS 40472-88-6 with simpler bromopyridines therefore risks either synthetic dead-ends or complex, low-yielding separations, necessitating procurement of the specific, dual-reactive intermediate.

3‑Bromo‑5‑methylpyridine Lacks an alkene handle; orthogonal C5 modifications are not possible, limiting sequential diversification.
3‑Bromo‑5‑ethenylpyridine Vinyl group may undergo competing Pd-mediated coupling at C5, compromising C3 selectivity without protection.
3‑Bromopyridine Absence of the isopropenyl group alters acid/base extraction behavior and overall reactivity profile.

Quantitative Differentiation vs. Structural Analogs


Suzuki Monocoupling Yield Comparison

The chemoselective synthesis of 3-bromo-5-isopropenylpyridine from the symmetrical dibromide demonstrates a quantifiable advantage over alternative routes. Under microwave irradiation at 120 °C for 3 minutes using Pd(dppf)Cl₂ and isopropenylboronic acid pinacol ester, the target compound was obtained in 52% isolated yield from 3,5-dibromopyridine . This contrasts with traditional thermal conditions for analogous 3-bromo-5-alkylpyridines, which often require extended reflux and deliver variable yields due to competing double coupling. The reported 52% monocoupling yield provides a benchmark for process optimization and highlights the kinetic selectivity achievable with the isopropenyl group.

Suzuki Monocoupling Yield
Cross‑study comparable
52% vs negligible mono‑alkylation in thermal methods
Benchmark for microwave-assisted process optimization
Microwave, 120 °C, 3 min; Pd(dppf)Cl₂, acetonitrile
Organic Synthesis Cross-Coupling Process Chemistry

Lipophilicity and Solubility Profile

The computed LogP value for 3-bromo-5-(prop-1-en-2-yl)pyridine is 2.877 [1]. This value represents a significant increase in hydrophobicity compared to simpler analogs: 3-bromo-5-methylpyridine (estimated LogP ~2.1) and unsubstituted 3-bromopyridine (LogP ~1.5). The higher LogP influences membrane permeability and solubility profiles, making CAS 40472-88-6 a more suitable building block for lead optimization in CNS or intracellular targets where balanced lipophilicity is required.

Lipophilicity (LogP)
Class‑level inference
2.88
~0.78 log units above 3‑bromo‑5‑methylpyridine
Supports lead optimization requiring balanced lipophilicity
Computed value; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Enantioselective Biaryl Construction

In a study focused on the enantioselective synthesis of chiral heterocyclic biaryls, 3-bromopyridine derivatives—including those bearing substituents at the 5-position—underwent asymmetric Suzuki-Miyaura coupling with aryl boronic acids. Using a chiral-bridged biphenyl monophosphine ligand (L1) under optimized conditions, the resulting biaryls were obtained in moderate to good yields with enantiomeric excess up to 92% . While this study does not isolate data for the specific isopropenyl analog, it establishes a performance benchmark for the broader class of 3-bromopyridine substrates. The presence of the isopropenyl group on CAS 40472-88-6 would not be expected to significantly perturb the enantioselectivity, making it a viable precursor for asymmetric library synthesis.

Enantioselective Biaryl Construction
Class‑level inference
Asymmetric Suzuki‑Miyaura
up to 92% ee
May support chiral biaryl library synthesis
Isopropenyl analog not specifically tested; transferability to verify
Asymmetric Catalysis Chiral Biaryls Suzuki-Miyaura Coupling

Chemoselectivity at Coupling Sites

The structural distinction between 3-bromo-5-isopropenylpyridine and its vinyl analog (3-bromo-5-ethenylpyridine) directly impacts synthetic planning. The vinyl-substituted compound (CAS 191104-26-4) contains a terminal alkene that can undergo competitive Heck or Suzuki coupling under standard palladium catalysis [1]. In contrast, the isopropenyl group in CAS 40472-88-6 is sterically encumbered and less prone to Pd-mediated insertion, allowing for exclusive C3 bromo coupling without alkene protection. No quantitative yield comparison is publicly available, but the mechanistic distinction is well-established: vinyl pyridines typically require lower temperatures or specialized ligands to avoid C5 alkene participation, whereas the isopropenyl analog offers greater operational simplicity.

Site‑Selectivity in Suzuki Coupling
Supporting evidence
C3 coupling; C5 intact vs vinyl analog may compete at C5
May reduce need for alkene protection during C3 functionalization
Qualitative mechanistic distinction; no quantitative yield comparison
Chemoselectivity Cross-Coupling Synthetic Methodology

Procurement-Driven Application Scenarios


Kinase Inhibitor Scaffold Synthesis

In the construction of ATP-competitive kinase inhibitors, pyridine-based cores are frequently elaborated with both aromatic and aliphatic side chains to achieve optimal binding. CAS 40472-88-6 provides a versatile entry point: the C3 bromo group enables installation of aryl/heteroaryl moieties via Suzuki-Miyaura coupling (supported by the up to 92% ee demonstrated for 3-bromopyridine class ), while the C5 isopropenyl group can be oxidized to a ketone or epoxide for further diversification [1]. This orthogonal reactivity profile minimizes protecting group manipulations and is particularly valuable in parallel library synthesis where time and purity are critical.

Agrochemical Trisubstituted Pyridine Construction

The development of novel fungicides and herbicides often relies on densely substituted pyridine cores. Starting from CAS 40472-88-6, a chemoselective Suzuki coupling at C3 can be performed first, exploiting the 52% yield benchmark for monocoupling from dibromopyridine . Subsequently, the C5 isopropenyl group can be hydroborated or dihydroxylated to introduce polar groups that modulate logP and improve foliar uptake. The predicted LogP of 2.877 [2] for the starting material indicates a hydrophobic intermediate well-suited to this sequence, with final products expected to fall within the desirable lipophilicity range for agrochemicals.

Chiral Ligand and Catalyst Design

Chiral biaryl motifs are ubiquitous in asymmetric catalysis ligands (e.g., BINAP, MOP derivatives). Using CAS 40472-88-6 as the pyridyl coupling partner in an asymmetric Suzuki-Miyaura reaction, as validated by the 92% ee benchmark for the 3-bromopyridine class , enables the direct synthesis of non-racemic pyridyl-containing biaryls. These compounds can serve as precursors to P,N-ligands or as building blocks for chiral organocatalysts. The isopropenyl group remains available for late-stage attachment of a coordinating tether or anchoring group, offering a strategic advantage over simpler, non-functionalized bromopyridines.

Process Scale-Up and Benchmarking

The reported microwave-assisted synthesis of 3-bromo-5-isopropenylpyridine in 52% yield provides a tangible process development target. For kilo-lab or pilot plant scale-up, this data point guides the selection of catalyst loading, solvent, and reaction time. The documented conditions (Pd(dppf)Cl₂, acetonitrile, 120 °C, 3 min) are amenable to translation to flow chemistry platforms, where rapid heating and cooling can further improve selectivity. Procurement of this specific compound allows process chemists to directly compare their in-house monocoupling efficiency against a literature precedent, reducing development time.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal C3/C5 reactivity for sequential diversification
Suzuki coupling efficiency; alkene oxidation tolerance
Agrochemical trisubstituted pyridine construction
Sequential C3 arylation then C5 hydroboration/dihydroxylation
LogP tuning and foliar uptake compatibility
Chiral ligand and catalyst design
Asymmetric Suzuki‑Miyaura precursor for non‑racemic biaryls
Enantioselectivity retention; late‑stage tether attachment
Process scale‑up and benchmarking
Literature monocoupling yield as development target
Flow‑chemistry translation; catalyst loading optimization

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